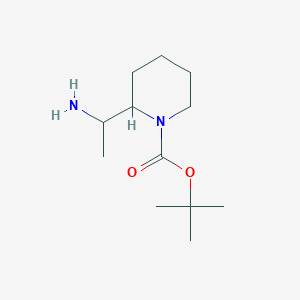
tert-Butyl 2-(1-aminoethyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“tert-Butyl 2-(1-aminoethyl)piperidine-1-carboxylate” is a chemical compound with the CAS Number: 1334493-86-5 . It has a molecular weight of 228.33 . The IUPAC name for this compound is tert-butyl 2-(1-aminoethyl)-1-piperidinecarboxylate . The physical form of this compound is liquid .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H24N2O2/c1-9(13)10-7-5-6-8-14(10)11(15)16-12(2,3)4/h9-10H,5-8,13H2,1-4H3 . This code provides a unique representation of the molecular structure of the compound.Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 228.33 . It is a liquid at room temperature and is stored at 4 degrees Celsius .Scientific Research Applications
Synthesis of Enantiopure Compounds
tert-Butyl 2-substituted 4,6-dioxo-1-piperidinecarboxylates have been utilized in the synthesis of enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives, showcasing their role in creating building blocks for complex molecules. These compounds serve as precursors for the synthesis of cis- and trans-4-hydroxypipecolates and a protected 4-hydroxylysine derivative, highlighting their versatility in organic synthesis and potential applications in drug development and biochemical research (J. Marin et al., 2004).
Molecular Structure Analysis
The compound tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was synthesized and characterized, including by single crystal X-ray diffraction analysis. This study not only adds to the knowledge of cyclic amino acid esters' molecular structures but also aids in the understanding of their behavior in chemical reactions and potential applications in designing novel molecules with specific properties (T. Moriguchi et al., 2014).
Enantioselective Synthesis
The use of tert-butyl 2-(1-aminoethyl)piperidine-1-carboxylate derivatives in enantioselective synthesis has been demonstrated, including the preparation of biologically active alkaloids such as sedridine, allosedridine, and coniine. This highlights its utility in synthesizing chiral molecules, which is crucial for the development of pharmaceuticals and understanding biological mechanisms (D. Passarella et al., 2005).
Peptide Synthesis Applications
tert-Butylamine, a closely related compound, has been explored as an alternative to piperidine for Fmoc deprotection in peptide synthesis, indicating the relevance of tert-butyl piperidine derivatives in improving peptide synthesis methodologies. This could lead to more efficient and possibly less harsh conditions for synthesizing peptides, which are crucial in various biological and pharmaceutical applications (M. Flegel et al., 2011).
Synthetic Methodologies and Intermediate Synthesis
Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is an intermediate in the synthesis of biologically active compounds like crizotinib. The synthesis of such intermediates demonstrates the utility of tert-butyl piperidine derivatives in the development of novel synthetic routes, potentially leading to new treatments for diseases (D. Kong et al., 2016).
Safety and Hazards
The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause skin corrosion/burns and eye damage, and it may cause respiratory irritation . The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Future Directions
While specific future directions for “tert-Butyl 2-(1-aminoethyl)piperidine-1-carboxylate” are not available in the retrieved data, related compounds have shown promise in the development of treatments for disorders associated with increased dopaminergic function, such as schizophrenia . This suggests potential future research directions in the field of neuropharmacology.
Mechanism of Action
Target of Action
Tert-Butyl 2-(1-aminoethyl)piperidine-1-carboxylate is a chemical compound that is often used as an intermediate in organic synthesis The primary targets of this compound are not explicitly mentioned in the available resources
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and interactions with target molecules.
Properties
IUPAC Name |
tert-butyl 2-(1-aminoethyl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-9(13)10-7-5-6-8-14(10)11(15)16-12(2,3)4/h9-10H,5-8,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHURVYQOXPFTNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCCN1C(=O)OC(C)(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1334493-86-5 |
Source


|
| Record name | tert-butyl 2-(1-aminoethyl)piperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-Cycloheptyl-3-{[4-(4-fluorophenyl)oxan-4-yl]methyl}urea](/img/structure/B2700778.png)
![N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-methyl-5-(methylsulfanyl)benzamide](/img/structure/B2700779.png)
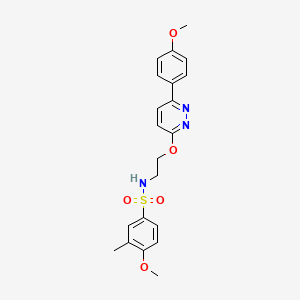

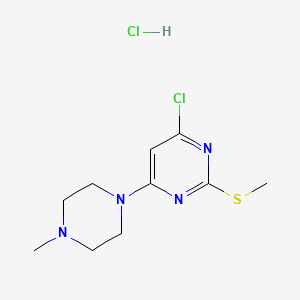
![(4-Methylpiperazin-1-yl)-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2700786.png)
![[4-(2,2,2-Trifluoroethyl)cyclohexyl]methanesulfonyl chloride](/img/structure/B2700787.png)
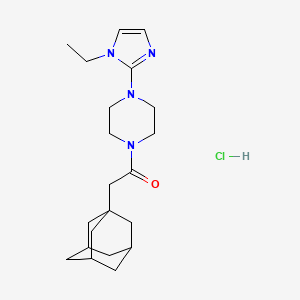
![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-fluorobenzamide](/img/structure/B2700790.png)
![N-benzyl-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2700792.png)
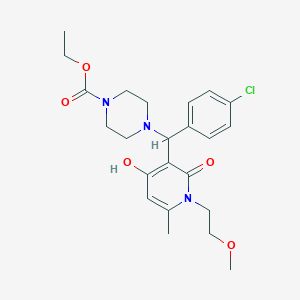


![4-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(2-chlorophenyl)benzamide](/img/structure/B2700800.png)
